
((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thiol and a propionate derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl acetamide as a starting material, which is then reacted with a thiol under specific conditions to form the desired thioester compound .
Industrial Production Methods
Industrial production of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to create covalent inhibitors that target specific enzymes .
Medicine
In medicine, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Wirkmechanismus
The mechanism of action of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Similar structure but lacks the thioester group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group instead of a thioester.
2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups.
Uniqueness
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is unique due to its thioester functional group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it particularly valuable in the development of covalent inhibitors and other bioactive molecules .
Eigenschaften
Molekularformel |
C8H11NO4S |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl)sulfanylmethyl propanoate |
InChI |
InChI=1S/C8H11NO4S/c1-2-8(12)13-5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |
InChI-Schlüssel |
AOCQBMSLTVQHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCSN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
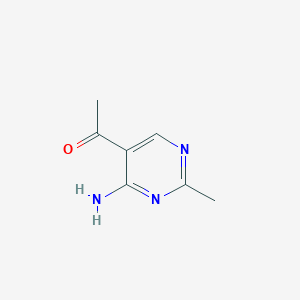
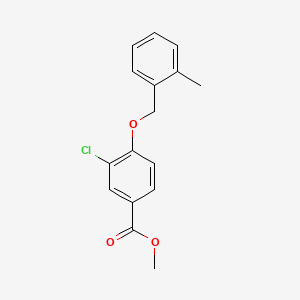
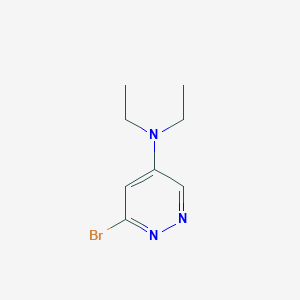

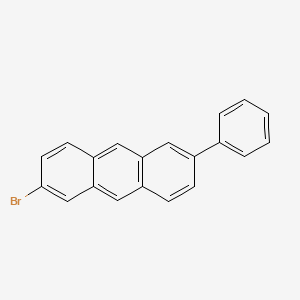
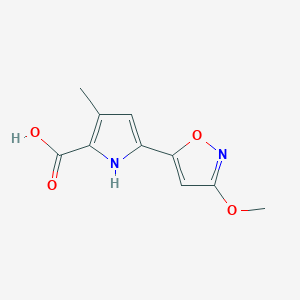
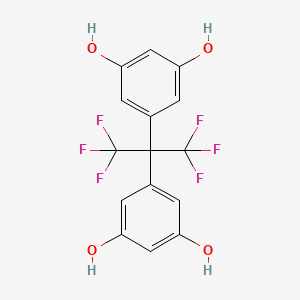
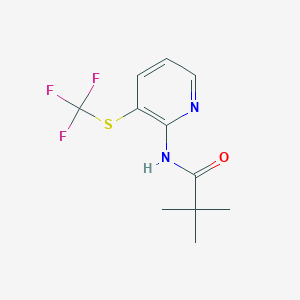
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
